Alfentanil hydrochloride
Overview
Description
Alfentanil hydrochloride is a potent, short-acting synthetic opioid analgesic drug, used for anesthesia in surgery . It is an analogue of fentanyl with around one-fourth to one-tenth the potency, one-third the duration of action, and an onset of action four times faster than that of fentanyl .
Synthesis Analysis
The alternate and optimized syntheses of the parent opioid fentanyl and its analogs, including Alfentanil, have been described . The routes presented exhibit high-yielding transformations leading to these powerful analgesics after optimization studies were carried out for each synthetic step .
Molecular Structure Analysis
Alfentanil is a member of the class of piperidines that is piperidine having a 2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl group at the 1-position as well as N-phenylpropanamido- and methoxymethyl groups at the 4-position . The configurational and conformational structure of alfentanil hydrochloride was studied by nuclear magnetic resonance and theoretical calculations .
Chemical Reactions Analysis
Alfentanil hydrochloride was found to be unstable under acid, alkaline, and oxidative stress conditions, while relatively stable under dry photolytic and thermal stress conditions . It was most susceptible for degradation at the N-phenylpropanamide and piperidine sites .
Physical And Chemical Properties Analysis
Alfentanil is a synthetic opioid analgesic with a molecular formula of C21H32N6O3 . The molecular weight is 416.5 g/mol .
Scientific Research Applications
Intracranial Pressure and Hemodynamic Effects
Alfentanil hydrochloride has been studied for its effects on intracranial pressure (ICP) and mean arterial pressure (MAP) in patients undergoing craniotomy. The research found no significant increase in ICP, with both alfentanil and remifentanil associated with a dose-dependent decrease in MAP, suggesting their suitability in maintaining cerebral perfusion pressure during surgery (Warner et al., 1996).
Epileptiform Activity in Patients with Partial Epilepsy
A retrospective study investigated the effects of alfentanil hydrochloride on electrocorticography (ECoG) in patients with intractable nonlesional partial epilepsy. The administration of alfentanil was associated with a significant increase in mesial temporal lobe mean spike frequency, highlighting a potential for inducing epileptiform activity in susceptible individuals (Cascino et al., 1993).
Anesthesia for Surgical Procedures
Alfentanil hydrochloride's properties, such as its rapid onset and short duration of action, make it suitable for anesthesia in short surgical procedures. Studies have compared alfentanil with fentanyl, showing that alfentanil provides early peak analgesic effect and faster recovery of consciousness. High doses used for anesthesia induction can lead to chest-wall rigidity and a high incidence of nausea and vomiting, suggesting its effectiveness when administered via infusion rather than bolus (Ge & Goldberg, 1987).
Pharmacokinetics and Metabolism
Research on alfentanil's pharmacokinetics and metabolism in humans indicates that the majority of administered radioactivity is excreted in the urine, with the main metabolic pathway being N-dealkylation at the piperidine nitrogen. This study provides valuable insight into the drug's metabolic pathways and potential interactions with other pharmaceuticals (Meuldermans et al., 1988).
Placental Transfer and Uptake
The direct placental transfer and uptake of alfentanil during in vitro perfusion have been examined, with findings indicating rapid transfer across the placenta and high bioavailability following intranasal administration. This research contributes to understanding the implications of alfentanil use during labor analgesia and cesarean sections (Zakowski et al., 1994).
Safety And Hazards
Alfentanil hydrochloride is a DEA Schedule II controlled substance, indicating it has a high potential for abuse which may lead to severe psychological or physical dependence . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Fentanyl-related compounds and derivatives, including Alfentanil, have been mainstays for the treatment of severe to moderate pain for many years . The research can aid in detecting counterfeit alfentanil, illegal alfentanil, and related analogs. In addition, it provides a means for monitoring wastewater to identify potential drug diversion and ensures quality control in the manufacturing and storage of alfentanil hydrochloride .
properties
IUPAC Name |
N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORHZJDCHLLJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048927 | |
Record name | Alfentanil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alfentanil hydrochloride | |
CAS RN |
69049-06-5 | |
Record name | Alfentanil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69049-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alfentanil hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alfentanil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALFENTANIL HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333JTI7A2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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